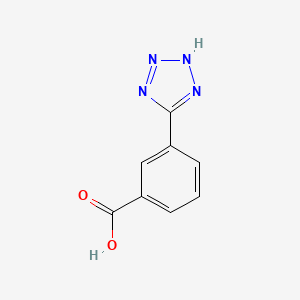

3-(1H-Tetrazol-5-yl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338094. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2H-tetrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIERACSHCALJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318929 | |

| Record name | 3-(2H-Tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73096-39-6 | |

| Record name | 73096-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2H-Tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1H-Tetrazol-5-yl)benzoic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Tetrazol-5-yl)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a tetrazole ring attached to a benzene core. This unique structure makes it a molecule of significant interest in medicinal chemistry and materials science. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved metabolic stability, lipophilicity, and pharmacokinetic properties. This has led to its incorporation into various drug candidates, most notably as a key intermediate in the synthesis of angiotensin II receptor antagonists. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound.

Chemical Structure and Properties

This compound consists of a benzoic acid moiety where the hydrogen at the meta-position is substituted with a 1H-tetrazol-5-yl group. The tetrazole ring can exist in two tautomeric forms, 1H and 2H, although the 1H-tautomer is generally considered more stable.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 73096-39-6 | [1] |

| Molecular Formula | C₈H₆N₄O₂ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 284-286 °C | [1] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| pKa | Data not available | |

| Solubility | Data not available |

Crystal Structure and Intermolecular Interactions:

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic space group P2₁/c.[2] The crystal structure is characterized by extensive intermolecular hydrogen bonding. Specifically, molecules are linked into two-dimensional sheets by N—H···O and O—H···N hydrogen bonds between the tetrazole and carboxylic acid moieties of adjacent molecules.[2][3] These hydrogen bonding networks play a crucial role in the solid-state packing and overall stability of the compound.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and the N-H proton of the tetrazole ring. The aromatic protons would likely appear as a complex multiplet in the range of 7.5-8.5 ppm. The N-H proton of the tetrazole is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be sensitive to the solvent and concentration. The carboxylic acid proton will also appear as a broad singlet at a very downfield position, often above 12 ppm.

-

¹³C NMR: The carbon NMR spectrum should display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the 120-140 ppm region, and the carbon of the tetrazole ring will appear further downfield, likely around 150-160 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the benzene ring will be observed in the 1450-1600 cm⁻¹ region. The N-H stretching of the tetrazole ring should appear as a broad band around 3000-3400 cm⁻¹, potentially overlapping with the carboxylic acid O-H stretch. C=N and N=N stretching vibrations of the tetrazole ring are expected in the fingerprint region.

Experimental Protocols

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles, including this compound, is the [3+2] cycloaddition reaction between a nitrile and an azide.

Synthesis of this compound from 3-Cyanobenzoic Acid

This protocol describes a general procedure for the synthesis of this compound from 3-cyanobenzoic acid and sodium azide. Various catalysts can be employed to facilitate this reaction.

Reaction Scheme:

Figure 2: General reaction scheme for the synthesis of this compound.

Materials:

-

3-Cyanobenzoic acid

-

Sodium azide (NaN₃)

-

Catalyst (e.g., Zinc chloride (ZnCl₂), Ammonium chloride (NH₄Cl), or other Lewis/Brønsted acids)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Hydrochloric acid (HCl) or other acid for workup

-

Distilled water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzoic acid in the chosen solvent (e.g., DMF).

-

Addition of Reagents: Add sodium azide and the catalyst to the solution. The molar ratio of sodium azide to 3-cyanobenzoic acid is typically between 1.1 and 1.5 to 1. The amount of catalyst used can vary depending on the specific catalyst chosen.

-

Reaction: Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing water or an ice-water mixture.

-

Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3. This will protonate the tetrazole and carboxylic acid groups, causing the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Note on Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

Applications in Drug Development

The primary application of this compound in drug development is as a crucial building block for the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[4] The tetrazole moiety in these drugs acts as a bioisosteric replacement for a carboxylic acid group, which is essential for binding to the angiotensin II type 1 (AT₁) receptor.

Role as a Carboxylic Acid Bioisostere

The concept of bioisosterism is central to the utility of this compound. The tetrazole ring shares several key properties with the carboxylic acid group:

-

Acidity: The N-H proton of the tetrazole ring is acidic, with a pKa value generally similar to that of a carboxylic acid. This allows it to exist as an anion at physiological pH and participate in similar ionic interactions with biological targets.

-

Planarity and Size: The tetrazole ring is planar and has a similar size and shape to the carboxylate group, allowing it to fit into the same binding pockets.

-

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in a carboxylic acid.

By replacing a carboxylic acid with a tetrazole, medicinal chemists can often improve the metabolic stability of a drug, as tetrazoles are generally more resistant to metabolic degradation. Additionally, the increased lipophilicity of the tetrazole group can enhance the oral bioavailability of a drug.

Signaling Pathway Involvement

As an intermediate for ARBs like valsartan and losartan, this compound contributes to a final molecule that targets the Renin-Angiotensin-Aldosterone System (RAAS).

Figure 3: Simplified schematic of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for Angiotensin II Receptor Blockers (ARBs).

The RAAS is a critical hormonal system that regulates blood pressure and fluid balance. Angiotensin II is the primary active component of this system and exerts its effects by binding to the AT₁ receptor. This binding leads to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. ARBs, synthesized using intermediates like this compound, competitively inhibit the binding of angiotensin II to the AT₁ receptor, thereby blocking its hypertensive effects and leading to a reduction in blood pressure.

While this compound itself is not the active pharmacological agent, its structural features are essential for the activity of the final drug molecules.

Conclusion

This compound is a valuable and versatile molecule in the fields of medicinal chemistry and drug development. Its key feature is the presence of the tetrazole ring, which serves as an effective bioisostere for the carboxylic acid group, offering potential advantages in terms of metabolic stability and pharmacokinetic properties. Its primary and most well-documented application is as a crucial intermediate in the synthesis of angiotensin II receptor blockers for the treatment of cardiovascular diseases. The synthetic route to this compound is well-established, primarily through the cycloaddition of an azide to a nitrile. Further research into the direct biological activities of this compound and its derivatives may unveil new therapeutic opportunities. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and role in drug development to aid researchers and scientists in their work with this important compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(1H-Tetrazol-5-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

3-(1H-Tetrazol-5-yl)benzoic acid (CAS Number: 73096-39-6) is a white, powdered solid classified as an irritant.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄O₂ | [3] |

| Molecular Weight | 190.16 g/mol | [3] |

| CAS Number | 73096-39-6 | [3] |

| Appearance | White Powder | [2] |

| Hazard Classification | Irritant | [3] |

Acidity (pKa)

Direct experimental pKa values for this compound are not readily found in the surveyed literature. However, it is an acidic molecule due to the presence of both a carboxylic acid group and a tetrazole ring. The tetrazole ring is known to be a bioisostere of the carboxylic acid group, and 5-substituted-1H-tetrazoles generally exhibit pKa values comparable to their corresponding carboxylic acids. For comparison, the pKa of benzoic acid is approximately 4.2. It is therefore anticipated that this compound will have two acidic protons, with pKa values in a similar range.

Solubility

Experimentally determined aqueous solubility data for this compound is not currently available. Based on its structure, which contains polar functional groups capable of hydrogen bonding, it is expected to have some solubility in polar solvents. The solubility of benzoic acid in water is 3.4 g/L at 25 °C.[4] The presence of the polar tetrazole group may influence the solubility of the title compound relative to benzoic acid.

Melting Point

A specific melting point for this compound has not been reported in the available literature. For reference, the melting point of benzoic acid is 122.4 °C.[5]

Spectral Characteristics

Detailed experimental spectra for this compound are not widely published. However, the expected spectral features can be predicted based on its chemical structure and by comparison with analogous compounds like benzoic acid and other tetrazole derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the benzene ring and the acidic protons of the carboxylic acid and tetrazole groups. The aromatic protons will likely appear as a complex multiplet in the region of 7.5-8.5 ppm. The acidic protons are expected to be broad singlets, with the carboxylic acid proton appearing downfield (typically >10 ppm) and the N-H proton of the tetrazole ring also in a downfield region, though its chemical shift can be variable and concentration-dependent. For comparison, the aromatic protons of benzoic acid appear between 7.4 and 8.1 ppm, and the carboxylic acid proton is a broad singlet at around 12-13 ppm.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. The carbon atom of the tetrazole ring will likely appear around 150-160 ppm. The aromatic carbons will produce a set of signals between 125-140 ppm. In benzoic acid, the carbonyl carbon appears at approximately 172 ppm, and the aromatic carbons are observed between 128 and 134 ppm.[7][8]

FT-IR Spectroscopy

The FT-IR spectrum of this compound is predicted to show characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[9] A sharp C=O stretching vibration for the carbonyl group should be present around 1700 cm⁻¹.[9] The N-H stretching of the tetrazole ring would likely appear as a broad band in the 2200-2800 cm⁻¹ region.[10] Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, and C=C stretching vibrations for the benzene ring will be in the 1450-1600 cm⁻¹ region.[9]

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (190.16). Common fragmentation patterns for benzoic acid derivatives include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). Tetrazole rings can undergo fragmentation through the loss of nitrogen gas (N₂). The mass spectrum of benzoic acid shows a prominent molecular ion peak at m/z 122 and a base peak at m/z 105, corresponding to the loss of the hydroxyl radical.[11]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of 5-substituted-1H-tetrazoles is the reaction of a nitrile with an azide salt.[12]

-

Reaction Workflow

Figure 1. Synthetic workflow for this compound.

-

Procedure:

-

To a solution of 3-cyanobenzoic acid in dimethylformamide (DMF), add sodium azide and ammonium chloride.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into acidified water (e.g., with HCl).

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Determination of pKa by Potentiometric Titration

-

Experimental Workflow

Figure 2. Workflow for pKa determination by potentiometric titration.

-

Protocol:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the calibrated pH electrode into the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH of the solution after each addition of titrant.

-

Continue the titration past the equivalence point(s).

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve (or by analyzing the first or second derivative of the curve).

-

The pKa value(s) can be determined from the pH at the half-equivalence point(s).

-

Determination of Aqueous Solubility by Shake-Flask Method

-

Experimental Workflow

Figure 3. Workflow for aqueous solubility determination by the shake-flask method.

-

Protocol:

-

Add an excess amount of solid this compound to a known volume of water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This may require centrifugation or filtration.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard calibration curve.

-

The determined concentration represents the aqueous solubility of the compound at the specified temperature.

-

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Experimental Workflow

Figure 4. Workflow for melting point determination by DSC.

-

Protocol:

-

Accurately weigh a small amount (typically 1-5 mg) of this compound into an aluminum DSC pan.

-

Hermetically seal the pan. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic peak corresponding to the melting transition on the resulting thermogram.

-

Conclusion

This compound is a compound with significant potential in various scientific fields, particularly in drug discovery. While a complete experimental dataset of its physicochemical properties is not yet available in the public literature, this guide provides a foundational understanding of its characteristics based on its structure and the properties of related compounds. The detailed experimental protocols presented herein offer a clear path for researchers to determine these key parameters, thereby enabling a more thorough evaluation and application of this molecule in their research endeavors. Further experimental investigation is warranted to fully characterize this promising compound.

References

- 1. 3-(1H-Tetrazol-1-yl)benzoicacid | C8H5N4O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. 3-(1H-Tetra-zol-5-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

- 11. Benzoic acid [webbook.nist.gov]

- 12. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-(1H-Tetrazol-5-yl)benzoic acid

Disclaimer: Publicly available experimental spectroscopic data (NMR, IR, MS) for 3-(1H-Tetrazol-5-yl)benzoic acid is limited. This guide provides a detailed analysis based on predicted spectroscopic values derived from the known chemical structure and comparative data from analogous compounds, including benzoic acid and various tetrazole derivatives. The experimental protocols described are standard methodologies for the analysis of such compounds.

Introduction

This compound is a bifunctional organic compound featuring a benzoic acid moiety and a tetrazole ring. The tetrazole group is a well-known bioisostere for the carboxylic acid functional group, making this class of compounds interesting for researchers in medicinal chemistry and drug development. A thorough spectroscopic analysis is crucial for the unequivocal identification and characterization of this molecule. This guide outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.5 - 14.5 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~16.0 - 17.0 | Broad Singlet | 1H | Tetrazole N-H proton |

| ~8.50 | Singlet (or narrow triplet) | 1H | Aromatic proton (H-2) |

| ~8.25 | Doublet | 1H | Aromatic proton (H-6) |

| ~8.15 | Doublet | 1H | Aromatic proton (H-4) |

| ~7.70 | Triplet | 1H | Aromatic proton (H-5) |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carboxylic acid carbon (-COOH) |

| ~155 | Tetrazole ring carbon (C-5) |

| ~133 | Aromatic carbon (C-1) |

| ~132 | Aromatic carbon (C-3) |

| ~131 | Aromatic carbon (C-6) |

| ~130 | Aromatic carbon (C-5) |

| ~129 | Aromatic carbon (C-2) |

| ~128 | Aromatic carbon (C-4) |

Table 3: Predicted FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (tetrazole) |

| ~3080 | Medium, sharp | Aromatic C-H stretch |

| ~1700 | Strong, sharp | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretches, N=N and C=N stretches (tetrazole ring) |

| ~1420 | Medium | In-plane O-H bend |

| ~1300 | Strong | C-O stretch |

| ~920 | Medium, broad | Out-of-plane O-H bend |

| 800-700 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 190 | [M]⁺ (Molecular Ion) |

| 173 | [M - OH]⁺ |

| 162 | [M - N₂]⁺ or [M - CO]⁺ |

| 145 | [M - COOH]⁺ |

| 117 | [C₇H₅N₂]⁺ |

| 90 | [C₆H₄N]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve both the carboxylic acid and tetrazole functional groups and because its residual proton signal does not overlap with the expected analyte signals. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Spectroscopy Parameters:

-

Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Pulse Width: A 30° or 90° pulse is used.

-

Spectral Width: A spectral width of -2 to 18 ppm is appropriate to cover both aromatic and acidic protons.

-

-

¹³C NMR Spectroscopy Parameters:

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum and enhance signal intensity.

-

Spectral Width: A spectral width of 0 to 200 ppm is used to cover all expected carbon signals.

-

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground this compound is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is ground to a fine, homogeneous powder and then compressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The FTIR spectrum is recorded using a standard FTIR spectrometer.

-

Parameters:

-

Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the sample scan.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation: For Electrospray Ionization (ESI), a dilute solution of the sample (1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile. For Electron Ionization (EI), a solid probe can be used to introduce the sample directly into the ion source.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for accurate mass measurements.

-

Electron Ionization (EI-MS) Parameters:

-

Ionization Energy: A standard ionization energy of 70 eV is used.

-

Source Temperature: The ion source temperature is typically maintained around 200-250 °C.

-

Mass Range: A mass range of m/z 50-500 is scanned.

-

-

Electrospray Ionization (ESI-MS) Parameters:

-

Ionization Mode: Both positive and negative ion modes are run to obtain comprehensive data. In positive mode, the protonated molecule [M+H]⁺ is observed, while in negative mode, the deprotonated molecule [M-H]⁻ is detected.

-

Solvent Flow Rate: A flow rate of 5-10 µL/min is used for direct infusion.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizing Gas: Nitrogen is used as the nebulizing and drying gas.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 3-(1H-Tetrazol-5-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 3-(1H-Tetrazol-5-yl)benzoic acid, a difunctional organic compound featuring a benzoic acid moiety and a tetrazole ring. This document summarizes key crystallographic data, details experimental protocols for its synthesis and crystallization, and elucidates the intermolecular forces that govern its solid-state architecture.

Crystal Structure and Crystallographic Data

The crystal structure of this compound (C₈H₆N₄O₂) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] The crystal structure is characterized by a network of intermolecular hydrogen bonds that organize the molecules into two-dimensional sheets.[1][2]

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical Formula | C₈H₆N₄O₂ |

| Formula Weight | 190.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.2501 (10) |

| b (Å) | 16.805 (3) |

| c (Å) | 9.3290 (18) |

| β (°) | 99.188 (3) |

| Volume (ų) | 812.5 (3) |

| Z | 4 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα |

| Absorption correction | Multi-scan |

Data sourced from Cheng et al., Acta Crystallographica Section E, 2008.[1]

Molecular Geometry

The molecule consists of a benzoic acid group and a tetrazole ring connected at the meta-position of the benzene ring. While the precise bond lengths and angles from the crystallographic study are not publicly available in the accessed literature, the overall geometry is defined by the planar nature of the benzene and tetrazole rings. The dihedral angle between these two rings is a critical parameter defining the molecule's conformation in the solid state.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily dictated by a robust network of intermolecular hydrogen bonds. Specifically, N—H···O and O—H···N interactions are observed.[1][2] The tetrazole ring acts as a hydrogen bond donor (N-H) and acceptor, while the carboxylic acid group serves as a hydrogen bond donor (O-H) and acceptor (C=O). These interactions link the molecules into two-dimensional sheets.[1][2]

Table 2: Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N—H···O | Data not available | Data not available | Data not available | Data not available |

| O—H···N | Data not available | Data not available | Data not available | Data not available |

Quantitative hydrogen bond parameters were not available in the reviewed literature.

The following diagram illustrates the key hydrogen bonding interactions that lead to the formation of the supramolecular assembly.

Caption: Intermolecular hydrogen bonding between adjacent molecules.

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound is not detailed in the primary crystallographic communication. However, a general method for the synthesis of similar tetrazole compounds involves the reaction of a cyano group with sodium azide, often in the presence of a Lewis acid catalyst.

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in a mixture of N,N-dimethylformamide (DMF) and water at room temperature.

X-ray Data Collection and Structure Refinement

The crystallographic data was collected on a Bruker SMART APEX CCD diffractometer. The data was corrected for Lorentz and polarization effects, and an absorption correction was applied using SADABS. The structure was solved by direct methods and refined by full-matrix least-squares on F². All H atoms were placed in geometrically calculated positions and refined using a riding model.

The following workflow diagram summarizes the process from synthesis to structural determination.

References

Tautomerism in 5-Substituted-1H-Tetrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

5-Substituted-1H-tetrazoles are a critical class of heterocyclic compounds extensively utilized in medicinal chemistry and drug development, primarily as bioisosteres for carboxylic acids. A key feature of their chemistry is the existence of prototropic tautomerism, predominantly between the 1H- and 2H-forms. This tautomeric equilibrium is a crucial determinant of their physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capacity, which in turn significantly influences their biological activity and pharmacokinetic profiles. The position of this equilibrium is delicately balanced by the electronic nature of the substituent at the 5-position, the polarity of the solvent, and the solid-state packing forces. Understanding and predicting the predominant tautomeric form is therefore essential for the rational design of tetrazole-containing therapeutic agents. This guide provides a comprehensive overview of the tautomerism in 5-substituted-1H-tetrazoles, summarizing quantitative data, detailing experimental protocols for their study, and presenting logical frameworks to understand the underlying principles.

Tautomeric Equilibrium in 5-Substituted-1H-Tetrazoles

5-Substituted-1H-tetrazoles primarily exist as a dynamic equilibrium between two major prototropic tautomers: the 1H-tetrazole and the 2H-tetrazole. A third, non-aromatic 5H-tautomer is computationally predicted to be significantly less stable and has not been experimentally observed.[1][2]

The equilibrium between the 1H- and 2H-tautomers is influenced by several factors:

-

Electronic Effects of the Substituent (R): The electronic properties of the substituent at the C5 position play a significant role in determining the relative stability of the two tautomers. Generally, electron-donating groups tend to favor the 2H-tautomer, while electron-withdrawing groups favor the 1H-tautomer.[3]

-

Solvent Effects: The polarity of the solvent has a profound impact on the tautomeric equilibrium. In the gas phase and nonpolar solvents, the less polar 2H-tautomer is generally more stable.[2][3] Conversely, in polar solvents, the more polar 1H-tautomer is typically the predominant species.[3][4]

-

Physical State: In the solid state, the 1H-tautomer is often the more prevalent form, likely due to favorable intermolecular interactions, such as hydrogen bonding, in the crystal lattice.[2][5]

The interplay of these factors dictates the tautomeric preference, which is critical for the molecule's interaction with biological targets.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium constant (KT) provides a quantitative measure of the relative stability of the 1H- and 2H-tautomers. The following table summarizes available data on the tautomeric ratios for various 5-substituted-1H-tetrazoles in different media.

| Substituent (R) | Medium | Tautomeric Ratio (%1H : %2H) | KT ([2H]/[1H]) | Reference(s) |

| H | Gas Phase | - | Favors 2H | [3] |

| H | Polar Solvent | Favors 1H | - | [4] |

| CH3 | Gas Phase | - | Favors 2H | [3] |

| C(CH3)3 | Gas Phase | - | Favors 2H | [3] |

| Ph | Gas Phase | - | Favors 2H | [3] |

| Cl | Gas Phase | - | Favors 2H | [3] |

| CF3 | Gas Phase | - | Favors 2H | [3] |

| NO2 | Gas Phase | - | Favors 2H | [3] |

| Aryloxy (2,6-dimethylphenoxy) | Solid State | Predominantly 1H | - | [5][6] |

| Aryloxy (2,6-diisopropylphenoxy) | Solid State | Predominantly 1H | - | [5][6] |

| N(α-aminoalkyl) | Solution | Equilibrium mixture, solvent dependent | - | [7] |

Note: Comprehensive quantitative data across a wide range of substituents in various solvents remains an area of active research. The provided data is based on available literature.

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric equilibrium in 5-substituted-1H-tetrazoles relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. Both 1H and 15N NMR are particularly informative.

Protocol for 1H and 15N NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 5-substituted-1H-tetrazole in a deuterated solvent of interest (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 10-20 mg/mL.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard 1H NMR spectrum to confirm the chemical structure and purity of the compound.

-

For 15N NMR, due to the low natural abundance and sensitivity of the 15N nucleus, specialized techniques are often required.

-

Direct 15N NMR: This requires a highly concentrated sample and a long acquisition time. A relaxation agent, such as chromium(III) acetylacetonate, can be added to reduce the relaxation delay.

-

Indirect 1H-15N HMBC (Heteronuclear Multiple Bond Correlation): This is a more sensitive method that detects the correlation between protons and nitrogen atoms over two or three bonds. This allows for the assignment of nitrogen chemical shifts and can help differentiate between tautomers based on the observed correlations. For instance, in the 1H-tautomer, the N-H proton will show a correlation to N1, while in the 2H-tautomer, it will correlate to N2.

-

-

Acquire spectra at different temperatures to investigate the dynamics of the tautomeric equilibrium.

-

-

Data Analysis:

-

The chemical shifts of the tetrazole ring nitrogens are distinct for the 1H- and 2H-tautomers. By comparing the experimental 15N chemical shifts with those predicted by computational methods (e.g., DFT with the GIAO method), the predominant tautomer can be identified.[8]

-

In cases where both tautomers are present in significant amounts and the exchange rate is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. The ratio of the integrals of corresponding signals provides the tautomeric ratio.

-

If the exchange is fast, an averaged spectrum is observed. In such cases, low-temperature NMR studies can be employed to slow down the exchange and resolve the individual tautomers.

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Grow single crystals of the 5-substituted-1H-tetrazole of suitable size and quality for X-ray analysis. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and may influence the resulting crystal form and tautomer.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data. The positions of all atoms, including the hydrogen atom on the tetrazole ring, are determined. The location of this hydrogen atom (on N1 or N2) definitively identifies the tautomer present in the crystal.[9][10]

-

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Protocol for Computational Analysis:

-

Structure Generation:

-

Build the 3D structures of both the 1H- and 2H-tautomers of the 5-substituted-1H-tetrazole using a molecular modeling software.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.[11]

-

Calculate the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain the Gibbs free energies of both tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable one in the gas phase.

-

-

Solvation Effects:

-

To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Perform geometry optimizations and energy calculations in the presence of the desired solvent.

-

-

NMR Chemical Shift Prediction:

-

Use the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometries to predict the 13C and 15N NMR chemical shifts for both tautomers. These predicted shifts can then be compared with experimental data to identify the predominant tautomer in solution.[8]

-

Visualizing Tautomerism and Influencing Factors

The following diagrams, created using the DOT language for Graphviz, illustrate the core concepts of tautomerism in 5-substituted-1H-tetrazoles.

Caption: Prototropic tautomeric equilibrium between the 1H- and 2H-forms of a 5-substituted-1H-tetrazole.

Caption: Logical diagram illustrating the key factors that influence the tautomeric equilibrium of 5-substituted-1H-tetrazoles.

Caption: A generalized experimental and computational workflow for the comprehensive analysis of tautomerism in 5-substituted-1H-tetrazoles.

Conclusion

The tautomeric equilibrium of 5-substituted-1H-tetrazoles is a multifaceted phenomenon governed by a delicate interplay of substituent effects, solvent polarity, and solid-state interactions. A thorough understanding of these factors is paramount for the successful design and development of tetrazole-based pharmaceuticals. The methodologies outlined in this guide, encompassing NMR spectroscopy, single-crystal X-ray diffraction, and computational chemistry, provide a robust framework for the comprehensive characterization of this crucial chemical property. Future research efforts should focus on expanding the quantitative database of tautomeric ratios for a wider array of substituents and solvents to further refine our predictive capabilities and enhance the rational design of next-generation tetrazole-containing drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. growingscience.com [growingscience.com]

- 7. NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles [agris.fao.org]

- 9. Single crystal X-ray diffraction // University of Oldenburg [uol.de]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. ijsr.net [ijsr.net]

A Comprehensive Guide to Determining the Solubility Profile of 3-(1H-Tetrazol-5-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 3-(1H-Tetrazol-5-yl)benzoic acid, a critical parameter in pharmaceutical research and development. In the absence of publicly available solubility data for this specific compound, this document outlines detailed experimental protocols for both thermodynamic and kinetic solubility determination. It further offers structured templates for the systematic presentation of acquired data and visual workflows to guide the experimental process. This guide is intended to equip researchers with the necessary methodologies to generate a robust and reliable solubility profile for this compound, thereby facilitating its advancement in the drug development pipeline.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various aqueous and organic solvents is paramount during the early stages of drug discovery and development, informing critical decisions in lead optimization and formulation design.[1][2][3]

This compound is a molecule of interest in medicinal chemistry, combining the acidic functionality of a benzoic acid with a tetrazole ring, a common bioisostere for a carboxylic acid group. This structural combination suggests a complex solubility behavior that is likely pH-dependent and influenced by the polarity of the solvent.

This guide provides a detailed roadmap for systematically determining the solubility profile of this compound. It covers the essential experimental protocols, data presentation formats, and logical workflows necessary for a comprehensive assessment.

Expected Solubility Profile of this compound

The chemical structure of this compound, featuring both a carboxylic acid group and a tetrazole ring, suggests that its solubility will be highly dependent on the pH of the medium. Both functional groups are acidic and can exist in ionized or unionized forms. The solubility of the compound is expected to be lowest at a pH where it is predominantly in its neutral, unionized form and will increase significantly at pH values where one or both acidic groups are ionized.[4][5] The presence of the polar tetrazole and carboxylic acid moieties also suggests some solubility in polar organic solvents.

Experimental Protocols

A comprehensive solubility assessment involves determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and is the gold standard for solubility measurement.[6] The shake-flask method is the most reliable technique for this determination.[7][8]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing a range of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and selected organic solvents.

-

Ensure that undissolved solid is present at the bottom of each vial to confirm that saturation has been reached.[7]

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be optimized to maintain the solid in suspension without creating a vortex.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a suitable low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining undissolved solid.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration.

-

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[9][10] It typically involves precipitating the compound from a concentrated organic stock solution into an aqueous buffer.

Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[11]

-

-

Assay Procedure:

-

Add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer in a microtiter plate.

-

Mix and incubate for a shorter period than the thermodynamic method (e.g., 1-2 hours) at a controlled temperature.[11]

-

-

Detection of Precipitation:

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25 °C

| Solvent | pH (for aqueous buffers) | Solubility (mg/mL) | Solubility (µM) | Method |

| 0.1 M HCl | 1.2 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Acetate Buffer | 4.5 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Phosphate Buffer | 6.8 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Phosphate Buffered Saline (PBS) | 7.4 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Water | ~7.0 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Methanol | N/A | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Ethanol | N/A | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Acetonitrile | N/A | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | N/A | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Polyethylene Glycol 400 (PEG 400) | N/A | [Experimental Value] | [Calculated Value] | Shake-Flask |

Table 2: Kinetic Solubility of this compound in Aqueous Buffers

| Buffer | pH | Kinetic Solubility (µM) | Method |

| Phosphate Buffered Saline (PBS) | 7.4 | [Experimental Value] | Nephelometry |

| Simulated Gastric Fluid (SGF) | 1.2 | [Experimental Value] | Nephelometry |

| Simulated Intestinal Fluid (SIF) | 6.8 | [Experimental Value] | Nephelometry |

Visualizations

Diagrams illustrating experimental workflows can provide a clear and concise overview of the processes involved.

References

- 1. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. upm-inc.com [upm-inc.com]

- 4. scielo.br [scielo.br]

- 5. youtube.com [youtube.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Theoretical and Computational Insights into 3-(1H-Tetrazol-5-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical and computational studies of 3-(1H-Tetrazol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document synthesizes available experimental data with computational methodologies to offer a comprehensive understanding of its structural, electronic, and potential biological properties. Detailed protocols for experimental and computational analyses are presented, alongside structured data and visualizations to facilitate research and development efforts.

Introduction

This compound is a bifunctional organic compound featuring both a carboxylic acid and a tetrazole moiety. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often employed in drug design to enhance metabolic stability and modulate physicochemical properties. This unique combination of functional groups allows for complex hydrogen bonding networks, making it a versatile building block for supramolecular assemblies and metal-organic frameworks. Understanding the molecule's structural and electronic characteristics through theoretical and computational methods is crucial for predicting its behavior and designing novel applications.

Experimental Data and Protocols

While a dedicated, comprehensive study on the 3-isomer is not extensively reported, data from its close structural analog, 4-(1H-Tetrazol-5-yl)benzoic acid, provides critical experimental insights.

Crystal Structure Analysis

The crystal structure of tetrazolyl-benzoic acid derivatives is typically determined by single-crystal X-ray diffraction. The data reveals a planar molecular skeleton with intricate hydrogen bonding patterns that dictate the supramolecular architecture.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent (e.g., a mixture of water and an organic solvent).

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Table 1: Crystallographic Data for 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate

| Parameter | Value |

| Chemical Formula | C₈H₆N₄O₂·H₂O |

| Formula Weight | 208.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.914 (2) |

| b (Å) | 5.219 (2) |

| c (Å) | 34.720 (13) |

| β (°) | 91.00 (3) |

| Volume (ų) | 890.4 (6) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.554 |

| Absorption Coefficient (mm⁻¹) | 0.12 |

Data is for the closely related 4-isomer and serves as a reference.[1]

Spectroscopic Characterization

Spectroscopic techniques such as FT-IR and NMR are essential for confirming the molecular structure.

Table 2: Key Spectroscopic Data for Tetrazole and Benzoic Acid Moieties

| Technique | Functional Group | Characteristic Signal |

| FT-IR (cm⁻¹) | O-H (Carboxylic Acid) | ~3000 (broad) |

| C=O (Carboxylic Acid) | ~1700 | |

| C=N, C=C (Aromatic/Tetrazole) | ~1600-1400 | |

| N-H (Tetrazole) | ~3400 | |

| ¹H NMR (ppm) | Ar-H (Benzoic Acid) | 7.5 - 8.5 |

| COOH | 12.0 - 13.0 | |

| N-H (Tetrazole) | ~15.0 (broad) | |

| ¹³C NMR (ppm) | C=O (Carboxylic Acid) | ~165-170 |

| C (Tetrazole) | ~150-160 | |

| Ar-C (Benzoic Acid) | 125 - 140 |

Theoretical and Computational Studies

Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level.

Density Functional Theory (DFT) Calculations

DFT is a robust method for studying the electronic structure, geometry, and vibrational frequencies of molecules.

Computational Protocol: DFT Geometry Optimization and Frequency Analysis

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

-

Procedure:

-

The initial molecular geometry is built and optimized without constraints.

-

Frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

Thermodynamic properties, molecular orbitals (HOMO, LUMO), and the molecular electrostatic potential (MEP) are calculated from the results.

-

Table 3: Representative DFT-Calculated Properties (Illustrative)

| Property | Description | Illustrative Value |

| HOMO Energy | Highest Occupied Molecular Orbital | -7.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity | 5.5 eV |

| Dipole Moment | Measure of molecular polarity | ~4.5 D |

Note: These values are illustrative and based on similar molecules. Actual values require specific calculations for this compound.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxyl group and the nitrogen atoms of the tetrazole ring, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the carboxyl and tetrazole N-H groups would exhibit a positive potential (blue), marking them as sites for nucleophilic attack.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy gap between them (ΔE) is a critical parameter for determining molecular reactivity and stability. A larger gap implies higher stability and lower reactivity. For this molecule, the HOMO is expected to be localized on the phenyl ring and parts of the tetrazole, while the LUMO would likely be distributed over the entire conjugated system.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. Given that tetrazole and benzoic acid derivatives exhibit a wide range of biological activities, including as inhibitors of enzymes like carbonic anhydrase, molecular docking can be employed to explore potential therapeutic applications.

Computational Protocol: Molecular Docking

-

Software: AutoDock, GOLD, or similar docking programs.

-

Ligand Preparation: The 3D structure of this compound is optimized using DFT or a suitable force field. Charges are assigned.

-

Receptor Preparation: A protein crystal structure (e.g., from the Protein Data Bank) is selected. Water molecules and co-ligands are typically removed, and polar hydrogens are added.

-

Docking Simulation: A search algorithm (e.g., Lamarckian Genetic Algorithm) is used to explore possible binding poses of the ligand within the defined active site of the receptor.

-

Analysis: The resulting poses are scored based on their binding energy. The pose with the lowest binding energy and favorable interactions (hydrogen bonds, hydrophobic interactions) is considered the most likely binding mode.

Potential Applications and Future Directions

The theoretical and computational data presented here underscore the potential of this compound in several fields:

-

Drug Development: The molecule's structural features make it a candidate for development as an enzyme inhibitor or a receptor antagonist. Molecular docking studies against various targets could reveal novel therapeutic opportunities.

-

Materials Science: The ability to form extensive hydrogen-bonded networks makes it an excellent candidate for designing novel supramolecular structures and functional materials.

-

Coordination Chemistry: The nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation.

Future research should focus on obtaining detailed experimental data specifically for the 3-isomer to validate these computational models. Further in-silico screening against a broader range of biological targets is also warranted to fully explore its therapeutic potential.

Conclusion

This guide has provided a comprehensive overview of the theoretical and computational approaches to studying this compound. By combining established experimental protocols with robust computational methodologies, researchers can gain significant insights into the molecule's properties and potential applications. The structured data and visualized workflows presented herein serve as a valuable resource for guiding future research in the rational design of novel drugs and materials based on this versatile molecular scaffold.

References

The Tetrazole Ring: A Bioisosteric Masterkey for Carboxylic Acids in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Among the various bioisosteric replacements employed, the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole ring stands out as a powerful and widely adopted strategy. This technical guide provides a comprehensive overview of the role of tetrazole as a bioisostere for carboxylic acid, offering a deep dive into its impact on physicochemical properties, metabolic stability, and overall drug efficacy. Detailed experimental protocols and illustrative diagrams are provided to equip researchers with the practical knowledge required to effectively leverage this critical bioisosteric transformation.

The Rationale for Bioisosteric Replacement

The carboxylic acid moiety, while a common feature in many biologically active molecules and crucial for target interaction, often presents significant challenges in drug development. These can include rapid metabolism, poor membrane permeability, and potential for toxicity. Bioisosterism, the exchange of a functional group with another that retains similar biological activity, offers a rational approach to mitigate these liabilities. The tetrazole ring has emerged as a premier bioisostere for the carboxylic acid group due to its striking similarities in acidity and planar geometry, coupled with advantageous differences in lipophilicity and metabolic fate.

Physicochemical Properties: A Comparative Analysis

The success of the tetrazole-for-carboxylic-acid swap hinges on the nuanced interplay of their physicochemical properties. Both functional groups are acidic and exist predominantly in their anionic forms at physiological pH, enabling them to engage in similar ionic interactions with biological targets. However, subtle yet significant differences in their properties can be strategically exploited to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Summary of Physicochemical Properties

| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Drug Design |

| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | Both are ionized at physiological pH (~7.4), allowing the tetrazole to mimic the carboxylate's ability to form key ionic interactions with biological targets. |

| Lipophilicity (LogD at pH 7.4) | Lower | Higher | The tetrazolate anion is generally more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral absorption.[1] |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and has multiple N atoms as acceptors | The tetrazole ring's extensive hydrogen bonding capacity can enhance binding affinity to the target protein. |

| Metabolic Stability | Susceptible to Phase II conjugation (glucuronidation) | Generally more resistant to metabolic degradation | Increased metabolic stability often leads to a longer half-life and an improved pharmacokinetic profile. |

| Solubility | Generally higher | Can be lower due to increased lipophilicity | The trade-off between lipophilicity and solubility needs careful consideration during drug design. |

Enhanced Metabolic Stability: A Key Advantage

A primary driver for replacing a carboxylic acid with a tetrazole is the significant improvement in metabolic stability.[2] Carboxylic acids are often susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and the formation of reactive acyl glucuronide metabolites with potential for toxicity. While tetrazoles can also undergo glucuronidation, the resulting N-glucuronides are generally more stable and less reactive. This inherent resistance to metabolic degradation frequently translates to a longer in vivo half-life and a more favorable pharmacokinetic profile for the drug candidate.

Experimental Protocols

Accurate and reproducible experimental data are paramount for making informed decisions in the drug discovery process. The following section provides detailed methodologies for key experiments used to characterize and compare carboxylic acids and their tetrazole bioisosteres.

Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles (Zinc-Catalyzed)

This protocol describes a common and efficient method for the synthesis of 5-substituted-1H-tetrazoles from the corresponding nitriles using a zinc catalyst.

Materials:

-

Appropriate nitrile starting material

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.5 eq).

-

Add a sufficient volume of DMF to dissolve the reactants.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture to pH 2-3 with 1M HCl. Caution: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (1 x volume).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 5-substituted-1H-tetrazole.

Protocol 2: Determination of Distribution Coefficient (LogD) at pH 7.4 by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the lipophilicity of a compound at physiological pH.[3][4][5][6][7]

Materials:

-

Test compound (carboxylic acid or tetrazole analog)

-

1-Octanol (pre-saturated with phosphate buffer, pH 7.4)

-

Phosphate buffer (0.1 M, pH 7.4, pre-saturated with 1-octanol)

-

Vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add an appropriate volume of the stock solution to a vial containing a known volume of 1-octanol and a known volume of phosphate buffer (pH 7.4). The final concentration of the test compound should be within the linear range of the analytical method.

-

Securely cap the vials and shake vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Centrifuge the vials at a sufficient speed and duration to achieve complete phase separation.

-

Carefully withdraw an aliquot from both the 1-octanol (upper) and the aqueous (lower) phases.

-

Quantify the concentration of the test compound in each phase using a validated analytical method.

-

Calculate the LogD value using the following equation: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol describes a common in vitro method to assess the metabolic stability of a compound in the presence of liver enzymes.[8][9][10]

Materials:

-

Test compound

-

Pooled human liver microsomes (HLMs)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

-

Acetonitrile (ACN) containing an internal standard for quenching and protein precipitation

-

96-well plates or microcentrifuge tubes

-

Incubator (37 °C)

-

Centrifuge

-

LC-MS/MS for analysis

Procedure:

-

Prepare a working solution of the test compound in the phosphate buffer.

-

In a 96-well plate or microcentrifuge tubes, add the test compound, human liver microsomes, and phosphate buffer. Pre-incubate the mixture at 37 °C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point.

-

Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of remaining parent compound versus time and fitting the data to a first-order decay model. The intrinsic clearance (CLᵢₙₜ) can then be calculated.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Graphical representations are invaluable tools for understanding complex biological systems and experimental processes. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the bioisosteric replacement of carboxylic acids with tetrazoles.

Caption: A typical experimental workflow for the bioisosteric replacement of a carboxylic acid with a tetrazole.

Caption: Simplified signaling pathway of the Renin-Angiotensin System and the site of action for Angiotensin II Receptor Blockers (ARBs) like Losartan.[11][12][13][14][15]

Case Study: Losartan - A Triumph of Bioisosteric Replacement

The development of the angiotensin II receptor blocker (ARB) losartan is a classic example of the successful application of the tetrazole-for-carboxylic-acid bioisosteric replacement strategy.[1] The initial lead compounds containing a carboxylic acid group showed good in vitro potency but suffered from poor oral bioavailability. The replacement of the carboxylic acid with a tetrazole ring resulted in a significant enhancement of in vivo efficacy.[1] The tetrazole moiety in losartan plays a crucial role in its high-affinity binding to the AT1 receptor, effectively blocking the actions of angiotensin II and leading to a reduction in blood pressure.[16]

Table 2: Comparative Data for Losartan and its Carboxylic Acid Analog

| Compound | AT₁ Receptor Binding (IC₅₀, nM) | Oral Bioavailability (%) |

| Losartan (Tetrazole) | ~10-20 | ~33 |

| EXP3174 (Carboxylic Acid Metabolite) | ~1-2 | Lower than Losartan |

Note: EXP3174 is the active metabolite of losartan, where the hydroxymethyl group is oxidized to a carboxylic acid. While more potent in vitro, its overall contribution to the antihypertensive effect after oral administration of losartan is influenced by its formation and clearance.

Conclusion